molecular formula C8H9NS B14594350 Benzaldehyde S-methylthioxime CAS No. 61076-36-6

Benzaldehyde S-methylthioxime

Cat. No.: B14594350
CAS No.: 61076-36-6
M. Wt: 151.23 g/mol
InChI Key: XKZFIMRUXOBNDB-UHFFFAOYSA-N
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Description

Benzaldehyde S-methylthioxime is an organic compound that belongs to the class of oximes It is derived from benzaldehyde, which is a simple aromatic aldehyde with a characteristic almond-like odor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde S-methylthioxime typically involves the reaction of benzaldehyde with S-methylthiohydroxylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The general reaction can be represented as follows:

C6H5CHO+HSCH3NH2C6H5CH=NOSCH3+H2O\text{C}_6\text{H}_5\text{CHO} + \text{HSCH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH=NOSCH}_3 + \text{H}_2\text{O} C6​H5​CHO+HSCH3​NH2​→C6​H5​CH=NOSCH3​+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde S-methylthioxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde S-methylthioxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of Benzaldehyde S-methylthioxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can impact cellular processes, such as oxidative stress response and enzyme activity.

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the S-methyl group.

    Benzylideneacetone: Contains a similar aromatic aldehyde moiety but with different functional groups.

    Phenylacetaldehyde oxime: Another oxime derivative with a different aromatic aldehyde base.

Uniqueness: Benzaldehyde S-methylthioxime is unique due to the presence of the S-methylthioxime group, which imparts distinct chemical properties and potential applications. Its ability to form stable complexes with metal ions and undergo specific redox reactions sets it apart from other similar compounds.

Properties

CAS No.

61076-36-6

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

N-methylsulfanyl-1-phenylmethanimine

InChI

InChI=1S/C8H9NS/c1-10-9-7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

XKZFIMRUXOBNDB-UHFFFAOYSA-N

Canonical SMILES

CSN=CC1=CC=CC=C1

Origin of Product

United States

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